

Physical properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B1376029

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Executive Summary: This document provides a comprehensive technical overview of the physical and chemical properties of **(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol**, a key heterocyclic building block in modern medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and expert insights into the characterization of this compound. We will cover its chemical identity, physicochemical characteristics, and detailed spectroscopic profile. The methodologies described are grounded in established principles of chemical analysis to ensure scientific integrity and reproducibility.

Introduction: A Critical Intermediate in Synthesis

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Trifluoromethyl- and bromo-substituted pyridines are prevalent motifs in agrochemicals and pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity.^[1] The presence of three distinct functional handles—the bromo group for cross-coupling reactions, the trifluoromethyl group for electronic modification, and the hydroxymethyl group for further derivatization—makes this compound a versatile and valuable intermediate. A thorough understanding of its

physical properties is paramount for its effective use in multi-step syntheses, enabling precise control over reaction conditions, purification, and formulation.

Chemical Identity

Accurate identification is the foundation of all chemical research. The key identifiers for **(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	(5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol	[2]
CAS Number	1359828-97-9	[2][3]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[2][3][4]
Molecular Weight	256.02 g/mol	[2]
Monoisotopic Mass	254.95065 Da	[4]
SMILES	OCC1=CC(C(F)(F)=NC=C1Br)	[2]
InChI Key	ZKIRNZJSGHLPOH-UHFFFAOYSA-N	[4]

Physicochemical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and application in various solvent systems.

Property	Value / Description	Source(s)
Physical Form	Solid	
Purity (Typical)	≥97%	[2]
Storage Conditions	Store sealed in a dry place at room temperature.	
Melting Point	Data not publicly available. See Protocol 5.1 for determination.	
Boiling Point	Data not publicly available; likely decomposes at high temperatures.	
Solubility	No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. See Protocol 5.2 for assessment.	

Expert Insight: The presence of the hydroxyl group suggests that this compound will have higher polarity and potentially higher melting point compared to its precursor, 5-bromo-2-(trifluoromethyl)pyridine, which has a reported melting point of 41-45 °C.[5] The trifluoromethyl group increases lipophilicity, while the pyridine nitrogen and hydroxyl group provide hydrogen bonding capabilities, leading to moderate solubility in a range of solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous structural confirmation at the molecular level. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. We anticipate two signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group would likely appear around 4.5-5.0 ppm. The hydroxyl (-OH) proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
- ^{13}C NMR: The carbon spectrum will show seven distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The CF₃ signal itself will have a characteristic chemical shift in the 120-130 ppm range. The methylene carbon (-CH₂OH) would be expected in the 60-70 ppm region.
- ^{19}F NMR: The fluorine NMR should display a sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.^[6] Its chemical shift relative to a standard like CFCl₃ provides confirmation of the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Key Expected Absorptions:
 - O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
 - C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
 - C=N and C=C Stretch (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.
 - C-F Stretch: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ range are indicative of the trifluoromethyl group.
 - C-O Stretch: A distinct band in the 1050-1250 cm⁻¹ region corresponding to the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

- Expected Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).
- Predicted Masses:
 - $[M+H]^+$: 255.95793 m/z[4]
 - $[M+\text{Na}]^+$: 277.93987 m/z[4]

Experimental Protocols

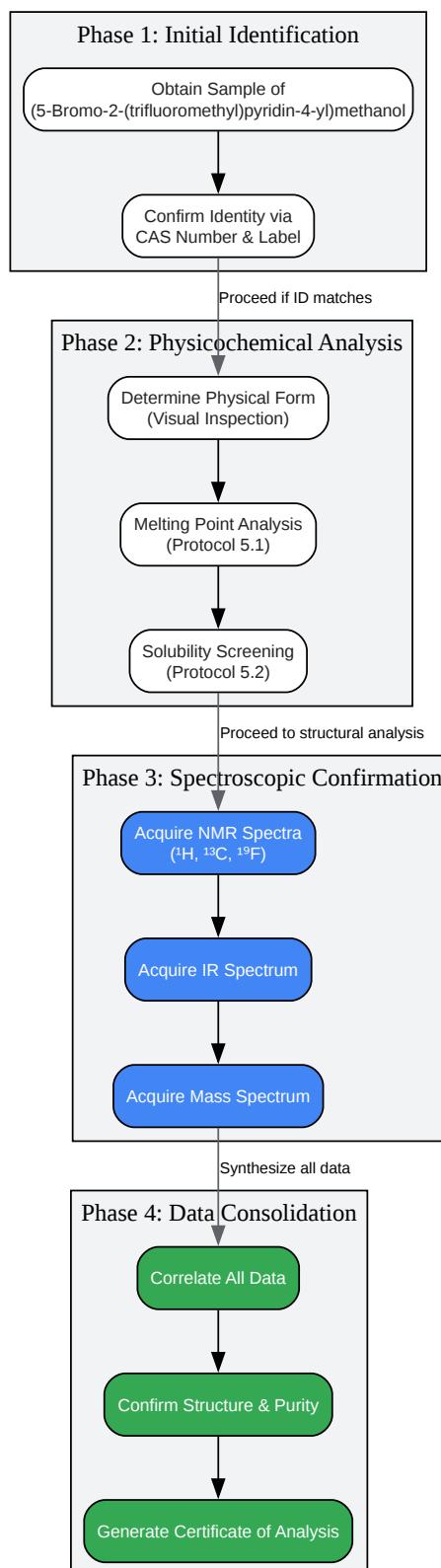
To ensure trustworthiness and reproducibility, the following standardized protocols for determining key physical properties are provided.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) suggests a highly pure compound.

- Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.
- Loading: Finely crush a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube into a calibrated digital melting point apparatus.
- Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. Once the approximate melting point is known, repeat with a fresh sample, heating at a slow rate (1-2 °C/min) starting from ~ 10 °C below the expected temperature.

- Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.


Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analysis (e.g., NMR).

- Setup: Add approximately 10 mg of the compound to a series of small test tubes.
- Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO).
- Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
- Heating (Optional): Gently heat the tubes that showed partial or no solubility to determine if solubility increases with temperature.
- Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Visualization and Workflow

A systematic workflow is essential for the comprehensive characterization of a novel or reference chemical compound. The following diagram illustrates a logical process flow.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a chemical standard.

Conclusion

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a solid chemical intermediate with significant potential in synthetic chemistry. Its key physical characteristics include a molecular weight of 256.02 g/mol and the presence of defining functional groups confirmed by spectroscopic methods. The protocols and data presented in this guide serve as a foundational resource for scientists, ensuring the reliable and effective application of this compound in research and development endeavors. The systematic approach to characterization outlined herein provides a framework for maintaining high standards of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]
- 3. (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol-1359828-97-9 - ThoreauChem [thoreauchem.com]
- 4. PubChemLite - (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- 5. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376029#physical-properties-of-5-bromo-2-trifluoromethyl-pyridin-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com